
Ethyl 2,2-dimethyl-4-oxopentanoate
Übersicht
Beschreibung
Ethyl 2,2-dimethyl-4-oxopentanoate is a chemical compound with the molecular formula C9H16O3 . It contains a total of 27 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic ester, and 1 aliphatic ketone .
Molecular Structure Analysis
The molecular structure of this compound consists of 27 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic ester, and 1 aliphatic ketone .Wissenschaftliche Forschungsanwendungen
1. Chemical Transformations and Synthesis
Ethyl 2,2-dimethyl-4-oxopentanoate has been utilized in various chemical transformations and syntheses. For instance, it reacts under basic conditions with hydroxylamine, forming compounds like 5-tert-butyl-4-methylisoxazol-3-ol, which undergo further oxidation processes (Brehm, Johansen, & Krogsgaard‐Larsen, 1992). Additionally, the compound is involved in the aerobic dimerization of ethyl 4-thienyl-3-ketobutanoate, leading to photochromic diarylethene, a precursor for photoactive compounds (Lvov et al., 2017).
2. Reactions with Zinc Enolates
This compound demonstrates interesting reactions when combined with zinc enolates. These reactions typically result in the formation of various compounds, such as tetramethyl-tetrahydropyran-diones and other similar structures, showcasing its versatility in organic synthesis (Shchepin, Sazhneva, & Litvinov, 2003).
3. Role in Polymerization Processes
The compound is also significant in the field of polymer chemistry. For instance, its cleavage with sodium tert-butoxide can result in the reactivation of a pseudoterminated propagation centre in the anionic polymerization of methacrylates, an important process in polymer synthesis (Lochmann & Trekoval, 1981).
4. Combustion Kinetics Studies
In the realm of combustion science, this compound (ethyl levulinate) has been studied for its kinetics. Research on its combustion properties, particularly its ignition delay, contributes to our understanding of biofuel performance and potential applications (Ghosh et al., 2018).
5. Photochemical Synthesis
The compound is involved in photochemical syntheses, such as the formation of photochromic diarylethene, which can be used for creating compounds with photoactive properties (Armesto, Gallego, & Horspool, 1990).
6. Synthesis of Pharmacological Compounds
Its derivatives have been used in the synthesis of pharmacologically important compounds, like statin drugs. The enantioselective hydrogenation of its derivatives is a key step in creating these drugs, demonstrating its importance in pharmaceutical chemistry (Korostylev et al., 2008).
Eigenschaften
IUPAC Name |
ethyl 2,2-dimethyl-4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-12-8(11)9(3,4)6-7(2)10/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIVOCPTAQEBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855845 | |
| Record name | Ethyl 2,2-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86164-69-4 | |
| Record name | Ethyl 2,2-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





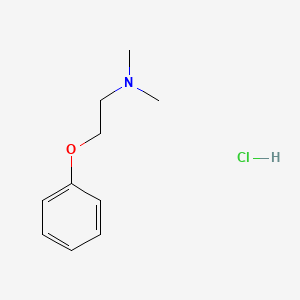
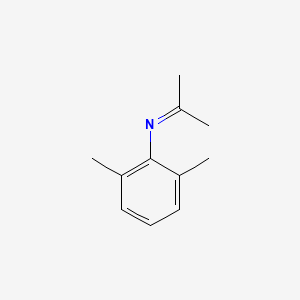

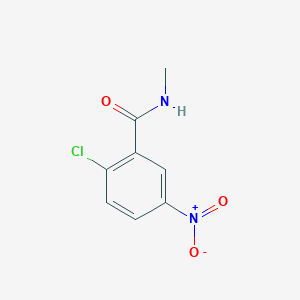

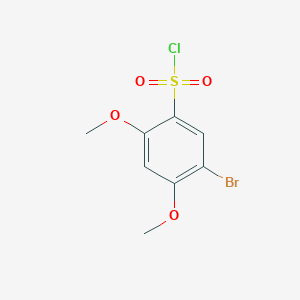
![Tert-butyl[(5-chloropentyl)oxy]dimethylsilane](/img/structure/B3057829.png)

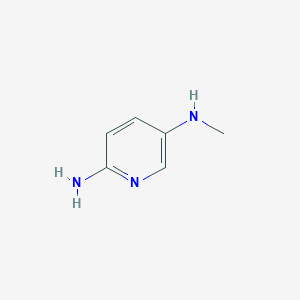
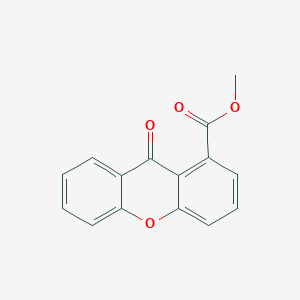
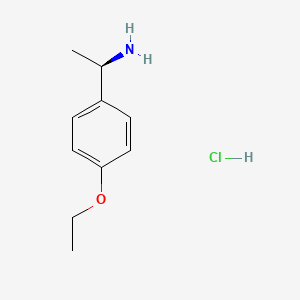
![O-[2-(4-Chlorophenyl)ethyl]hydroxylamine](/img/structure/B3057838.png)